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Abstract
Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad

spectrum of activity that includes potent action against Pseudomonas aeruginosa, a notoriously

difficult-to-treat opportunistic pathogen. This technical guide provides an in-depth overview of

the in vitro activity of tomopenem against P. aeruginosa, summarizing key quantitative data,

detailing experimental methodologies, and illustrating its mechanism of action and relevant

experimental workflows. Tomopenem exhibits robust activity against both susceptible and

multidrug-resistant strains of P. aeruginosa, including those resistant to other carbapenems like

imipenem and meropenem. Its primary mechanism of action involves the high-affinity binding to

essential penicillin-binding proteins (PBPs), particularly PBP2 and PBP3, leading to the

disruption of cell wall synthesis and bactericidal effects. This guide is intended to be a valuable

resource for researchers and professionals in the fields of microbiology, infectious diseases,

and antibiotic drug development.

Introduction
Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in

immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired

resistance to a wide range of antibiotics poses a significant clinical challenge. Carbapenems

have been a cornerstone in the treatment of serious P. aeruginosa infections, but their efficacy
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is increasingly threatened by the emergence of resistance mechanisms such as the production

of carbapenemases, upregulation of efflux pumps, and porin loss.

Tomopenem is a parenteral carbapenem distinguished by its enhanced spectrum of activity,

which includes methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-

resistant Gram-negative bacteria.[1][2] This document focuses specifically on its in vitro

performance against P. aeruginosa.

Mechanism of Action
The antibacterial activity of tomopenem, like other β-lactam antibiotics, stems from its ability to

inhibit the synthesis of the bacterial cell wall. This is achieved through the covalent binding to

and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for

the final steps of peptidoglycan synthesis.

Tomopenem has demonstrated a high affinity for PBP2 and PBP3 in P. aeruginosa, which are

considered major lethal targets.[3][4][5] The binding to these specific PBPs results in

characteristic morphological changes in the bacteria, including the formation of short filaments

with bulges, ultimately leading to cell lysis and death.[3][4]
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Figure 1. Mechanism of action of tomopenem in P. aeruginosa.

Quantitative In Vitro Activity
The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth

of a bacterium.

Susceptibility of Clinical Isolates
Studies have demonstrated the potent activity of tomopenem against clinical isolates of P.

aeruginosa. The MIC at which 90% of isolates are inhibited (MIC90) is a key measure of an

antibiotic's overall effectiveness against a population of bacteria.

Antibiotic MIC90 (μg/mL)
Geographic Origin
of Isolates

Reference

Tomopenem 4 Europe [1][2]

Imipenem ≥16 Europe [1]

Meropenem ≥16 Europe [1]

Table 1. Comparative MIC90 values of tomopenem, imipenem, and meropenem against

European clinical isolates of Pseudomonas aeruginosa.

Activity Against Resistant Phenotypes
A critical attribute of a new antibiotic is its activity against strains that have developed

resistance to existing drugs. Tomopenem has shown promising activity against P. aeruginosa

mutants with various resistance mechanisms.
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P. aeruginosa
Strain Type

Resistance
Mechanism(s)

Tomopenem MIC
Range (μg/mL)

Reference

Laboratory Mutants
Overproduction of

AmpC β-lactamase
0.5 - 8 [6]

Overproduction of

MexAB-OprM efflux

pump

0.5 - 8 [6]

Overproduction of

MexCD-OprJ efflux

pump

0.5 - 8 [6]

Overproduction of

MexEF-OprN efflux

pump

0.5 - 8 [6]

OprD porin deficiency 0.5 - 8 [6]

Combinations of the

above mechanisms
0.5 - 8 [6]

Imipenem-Resistant

Clinical Isolates
Various

98% inhibited at ≤ 8

µg/mL
[1]

Meropenem-Resistant

Clinical Isolates
Various

94% inhibited at ≤ 4

µg/mL
[1]

Table 2. In vitro activity of tomopenem against various resistant phenotypes of Pseudomonas

aeruginosa.

Experimental Protocols
The following sections describe the standardized methodologies used to evaluate the in vitro

activity of tomopenem against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, in accordance with the Clinical and Laboratory Standards

Institute (CLSI) guidelines, is the standard procedure for determining the MIC of antibiotics.
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Protocol:

Preparation of Antibiotic Dilutions: A stock solution of tomopenem is prepared and serially

diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter

plate.

Inoculum Preparation:P. aeruginosa isolates are cultured on an appropriate agar medium for

18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5

McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum

density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the

microtiter plate.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

Reading of Results: The MIC is determined as the lowest concentration of tomopenem that

completely inhibits visible growth of the bacteria.
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Figure 2. General workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Affinity Assay
Competitive binding assays are used to determine the affinity of tomopenem for the PBPs of P.

aeruginosa.

Protocol:
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Membrane Preparation:P. aeruginosa is cultured to the mid-logarithmic growth phase, and

the cells are harvested. The cell envelope is isolated by sonication and ultracentrifugation.

Competitive Binding: The membrane preparations containing the PBPs are incubated with

increasing concentrations of tomopenem for a defined period (e.g., 30 minutes at 37°C).

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the

mixture to bind to the PBPs that are not already occupied by tomopenem.

SDS-PAGE and Visualization: The PBP-antibiotic complexes are denatured and separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The

fluorescently labeled PBPs are visualized using a molecular imager.

IC50 Determination: The concentration of tomopenem required to inhibit 50% of the binding

of the fluorescent penicillin (the IC50) is determined by densitometry, providing a measure of

binding affinity.[2]

Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an

antibiotic over time.

Protocol:

Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 to 5 x 10^6

CFU/mL) is prepared in CAMHB.

Exposure to Antibiotic: Tomopenem is added to the bacterial suspension at various

concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without

any antibiotic is also included.

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are

removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to

determine the number of viable bacteria (CFU/mL) at each time point.
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Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is

typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Studies have reported a post-antibiotic effect (PAE) for tomopenem against P. aeruginosa of

approximately 1 hour, which is comparable to that of meropenem.[5] The PAE refers to the

suppression of bacterial growth that persists after a brief exposure to an antibiotic.
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Figure 3. General workflow for a time-kill assay.
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Conclusion
Tomopenem demonstrates potent in vitro activity against Pseudomonas aeruginosa, including

strains resistant to other carbapenems. Its high affinity for essential PBPs, particularly PBP2

and PBP3, underpins its effective bactericidal action. The data summarized in this guide

highlight the potential of tomopenem as a valuable therapeutic agent for the treatment of

infections caused by this challenging pathogen. Further clinical investigation is warranted to

fully elucidate its role in the management of P. aeruginosa infections. This technical guide

provides a foundational understanding of the in vitro characteristics of tomopenem, which can

inform future research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/product/b1683202?utm_src=pdf-custom-synthesis
https://journals.ekb.eg/article_5925_d5a5eb457915f9dac7a849a1daaf2805.pdf
https://journals.asm.org/doi/10.1128/aac.00680-12
https://bio-protocol.org/exchange/minidetail?id=10667946&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC272442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC272442/
https://journals.asm.org/doi/10.1128/spectrum.00314-24
https://biomedgrid.com/pdf/AJBSR.MS.ID.001155.pdf
https://www.benchchem.com/product/b1683202#in-vitro-activity-of-tomopenem-against-pseudomonas-aeruginosa
https://www.benchchem.com/product/b1683202#in-vitro-activity-of-tomopenem-against-pseudomonas-aeruginosa
https://www.benchchem.com/product/b1683202#in-vitro-activity-of-tomopenem-against-pseudomonas-aeruginosa
https://www.benchchem.com/product/b1683202#in-vitro-activity-of-tomopenem-against-pseudomonas-aeruginosa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

